3-Methyl-GABA
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Overview
Description
Scientific Research Applications
Excitatory Amino Acids and GABA Release : A study explored the role of excitatory amino acids in the release of 3H-GABA from cultured mouse cerebral cortex neurons, indicating significant interactions between these neurotransmitters (Drejer, Honoré, & Schousboe, 1987).
GABA as a Bioactive Compound in Foods : GABA has been identified as a potent bioactive compound in food, with a variety of health benefits including hypotensive effects. The study discusses its biosynthesis and potential in GABA-enriched food products (Diana, Quílez, & Rafecas, 2014).
Binding and Uptake of GABA Analogue in Retinas : Research on the binding and uptake of the GABA analogue, 3H-muscimol, in the retinas of goldfish and chicken, provides insights into the potential GABA receptors in these species (Yazulla & Brecha, 1980).
Selective Inhibition of GABA Transporters : A study found that certain compounds like Tiagabine and SK&F 89976-A are selective for the cloned GABA transporter GAT-1, suggesting their potential use in treating neuropsychiatric disorders (Borden et al., 1994).
GABA and Glutamate Receptor Mutations in Neurological Diseases : Mutations in GABA receptor genes have been linked to various neurologic conditions like epilepsy, autism, schizophrenia, and addiction, highlighting the critical role of GABA receptors in these disorders (Yuan et al., 2015).
GABA-Benzodiazepine Receptors : Research on GABAA-benzodiazepine receptors expressed in mammalian cells demonstrates the pharmacological diversity of these receptors, important in understanding their role in various physiological and pathological states (Pritchett, Lüddens, & Seeburg, 1989).
GABA as a Neurotransmitter in the Vertebrate Peripheral Nervous System : A study proposed GABA as a neurotransmitter in the vertebrate peripheral nervous system, which opens new avenues for understanding its role outside the central nervous system (Jessen, Mirsky, Dennison, & Burnstock, 1979).
Mechanism of Action
Future Directions
In vivo visualization of GABA transporters (GATs), which 3-Methyl-GABA activates, can be a valuable diagnostic tool and biomarker for various psychiatric and neurological disorders . There have been several research attempts to develop a radioligand for this purpose, but so far none have led to suitable radioligands that allow imaging of GATs . Future research may focus on overcoming this challenge.
properties
IUPAC Name |
4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUYXWLPXNCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-GABA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.